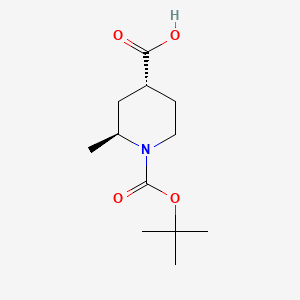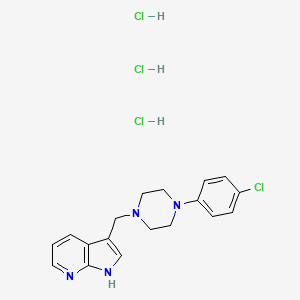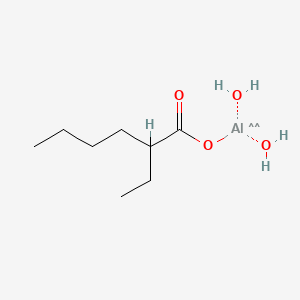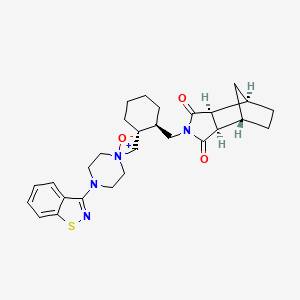
Lurasidone Piperazine N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lurasidone Piperazine N-Oxide is a derivative of Lurasidone, an atypical antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder . The compound is characterized by its molecular formula C28H36N4O3S and a molecular weight of 508.68 g/mol . It is known for its unique chemical structure, which includes a piperazine ring and an N-oxide functional group.
Applications De Recherche Scientifique
Lurasidone Piperazine N-Oxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
Lurasidone Piperazine N-Oxide, also known as (1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione, primarily targets Dopamine-2 (D2) , 5-HT2A , and 5-HT7 receptors . These receptors play a crucial role in neurotransmission, affecting mood, cognition, and behavior .
Mode of Action
Lurasidone acts as a potent antagonist at D2, 5-HT2A, and 5-HT7 receptors, and as a partial agonist at 5-HT1A receptors . By blocking D2 and 5-HT2A receptors, it can improve cognition and reduce negative symptoms of psychoses . The antagonism of serotonin receptors can also reduce the extrapyramidal side effects often associated with typical antipsychotics .
Biochemical Pathways
Its antagonistic action on d2 and 5-ht2a receptors is thought to modulate the dopamine and serotonin neurotransmission pathways, which are implicated in conditions like schizophrenia and bipolar disorder .
Pharmacokinetics
Lurasidone is primarily metabolized by cytochrome P450 (CYP) 3A4 . It reaches peak plasma concentrations within 1–3 hours following administration, and its elimination half-life is between 18 to 40 hours . It is mostly eliminated in the feces (~80%) and urine (~9%) . The drug’s pharmacokinetics are approximately dose-proportional within the approved dosing range .
Analyse Biochimique
Biochemical Properties
Lurasidone Piperazine N-Oxide is a full antagonist at dopamine D2 and serotonin 5-HT2A receptors, properties shared by most second-generation antipsychotics . It also has high affinity for serotonin 5-HT7 and is a partial agonist at 5-HT1A receptors .
Cellular Effects
The cellular effects of this compound are not fully understood. Given its pharmacological profile, it is likely to influence cell function through its interactions with various neurotransmitter receptors. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lurasidone Piperazine N-Oxide typically involves the oxidation of Lurasidone. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Lurasidone Piperazine N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced back to Lurasidone under specific conditions.
Substitution: The piperazine ring allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Higher oxidation state derivatives
Reduction: Lurasidone
Substitution: Various substituted piperazine derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
Lurasidone: The parent compound, used for treating schizophrenia and bipolar disorder.
Aripiprazole: Another atypical antipsychotic with a different mechanism of action.
Quetiapine: Used for similar therapeutic purposes but with a distinct pharmacological profile.
Uniqueness
Lurasidone Piperazine N-Oxide is unique due to its N-oxide functional group, which imparts different chemical reactivity and potential biological activity compared to its parent compound, Lurasidone .
Propriétés
IUPAC Name |
(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3S/c33-27-24-18-9-10-19(15-18)25(24)28(34)31(27)16-20-5-1-2-6-21(20)17-32(35)13-11-30(12-14-32)26-22-7-3-4-8-23(22)36-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNFEWDWVQOXRX-CVTJIBDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2C(=O)C3C4CCC(C4)C3C2=O)C[N+]5(CCN(CC5)C6=NSC7=CC=CC=C76)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2C(=O)[C@H]3[C@@H]4CC[C@@H](C4)[C@H]3C2=O)C[N+]5(CCN(CC5)C6=NSC7=CC=CC=C76)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
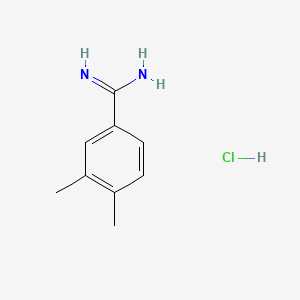
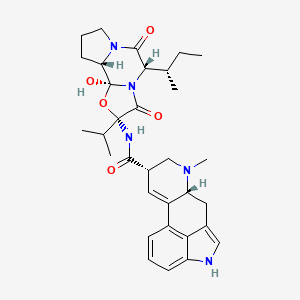
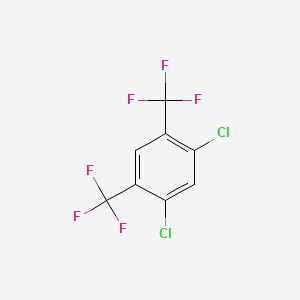
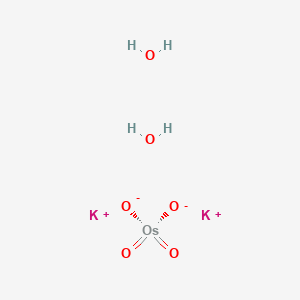
![Bicyclo[3.2.1]octan-6-amine, endo- (9CI)](/img/new.no-structure.jpg)
![(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B570680.png)
